4-[4-(2,4-dichlorophenoxy)butanoyl]-4H-1,2,4-triazol-3-amine
Overview
Description
4-[4-(2,4-dichlorophenoxy)butanoyl]-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C12H12Cl2N4O2 and its molecular weight is 315.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.0337310 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives has been explored for their potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines. These compounds showed significant antimicrobial activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
The application of triazole derivatives in corrosion protection has been investigated. Bentiss et al. (2007) studied the efficiency of various 4H-triazole derivatives in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solution. Their findings suggest that these compounds are effective corrosion inhibitors, with the efficiency dependent on the type and nature of substituents in the inhibitor molecule. This research demonstrates the potential use of triazole derivatives in protecting metals from corrosion (Bentiss et al., 2007).
Antifungal Activity
The antifungal activity of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines has been explored by Arnoldi et al. (2007). Their study synthesized and tested various compounds for fungicidal activity against plant pathogenic fungi. Some compounds exhibited good in vitro activity, suggesting their utility in developing new antifungal agents (Arnoldi et al., 2007).
Synthetic Methodologies
In the realm of synthetic chemistry, new methods for synthesizing triazole derivatives have been developed. For example, Bai et al. (2015) introduced an aerobic oxidative cycloaddition of α-chlorotosylhydrazones with arylamines to construct 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions. This innovative approach offers a versatile pathway for synthesizing triazole derivatives, highlighting the importance of developing new synthetic methodologies for advancing scientific research (Bai et al., 2015).
Properties
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-4-(2,4-dichlorophenoxy)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2/c13-8-3-4-10(9(14)6-8)20-5-1-2-11(19)18-7-16-17-12(18)15/h3-4,6-7H,1-2,5H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQSDQFDPQKLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)N2C=NN=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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